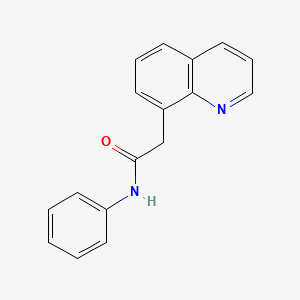
N-(2,5-dimethylphenyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)cyclobutanecarboxamide, also known as DMCC, is a chemical compound that belongs to the class of cyclobutane carboxamides. DMCC is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and acetone. DMCC has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The exact mechanism of action of N-(2,5-dimethylphenyl)cyclobutanecarboxamide is not fully understood. However, it is believed that N-(2,5-dimethylphenyl)cyclobutanecarboxamide exerts its pharmacological effects by interacting with specific receptors in the body. N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been shown to interact with the cannabinoid receptors, which are involved in pain, inflammation, and immune function. N-(2,5-dimethylphenyl)cyclobutanecarboxamide has also been shown to interact with the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory effects, which may be useful in the treatment of pain and inflammation. N-(2,5-dimethylphenyl)cyclobutanecarboxamide has also been shown to have antimicrobial effects, which may be useful in the treatment of bacterial and fungal infections. Additionally, N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been shown to have anticancer activity, which may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2,5-dimethylphenyl)cyclobutanecarboxamide is that it is relatively easy to synthesize and purify. Additionally, N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been extensively studied for its potential applications in medicinal chemistry, making it a well-characterized compound. However, one of the limitations of N-(2,5-dimethylphenyl)cyclobutanecarboxamide is that its mechanism of action is not fully understood, which may make it difficult to optimize its pharmacological effects.
Future Directions
There are several future directions for research on N-(2,5-dimethylphenyl)cyclobutanecarboxamide. One area of research is to further investigate its mechanism of action, which may provide insights into how it can be optimized for specific therapeutic applications. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-(2,5-dimethylphenyl)cyclobutanecarboxamide, which may inform the development of new drug formulations. Finally, there is a need for studies to investigate the safety and toxicity of N-(2,5-dimethylphenyl)cyclobutanecarboxamide, particularly in the context of its potential use as a therapeutic agent.
Synthesis Methods
N-(2,5-dimethylphenyl)cyclobutanecarboxamide is synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylmagnesium bromide with cyclobutanecarbonyl chloride. The reaction results in the formation of N-(2,5-dimethylphenyl)cyclobutanecarboxamide in high yields. The purity of N-(2,5-dimethylphenyl)cyclobutanecarboxamide can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been studied for its potential applications in medicinal chemistry. It has been shown to have activity against cancer cells and has been studied as a potential anticancer agent. N-(2,5-dimethylphenyl)cyclobutanecarboxamide has also been studied for its potential use as an analgesic and anti-inflammatory agent. Additionally, N-(2,5-dimethylphenyl)cyclobutanecarboxamide has been shown to have activity against bacterial and fungal infections, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9-6-7-10(2)12(8-9)14-13(15)11-4-3-5-11/h6-8,11H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHBIDDQUDUKPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)cyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)



![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)



